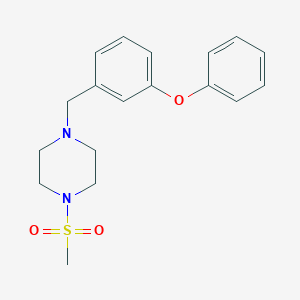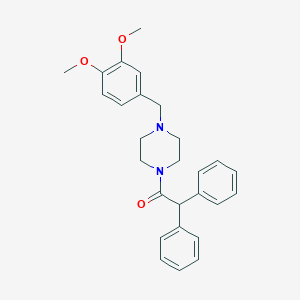
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide, commonly referred to as BPAP, is a chemical compound that has been found to have a range of potential applications in scientific research. BPAP is a synthetic compound that was first developed in the 1990s and has since been the subject of a number of studies exploring its potential uses in various fields.
作用機序
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of dopamine receptors in the brain. BPAP has been found to bind to both D1 and D2 dopamine receptors, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
BPAP has been found to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and decreased anxiety-like behavior. These effects have been observed in animal studies and suggest that BPAP may have potential as a treatment for a range of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using BPAP in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to conduct experiments and ensures that the results are reliable. However, one limitation of using BPAP is that its mechanism of action is not fully understood, which means that further research is needed to fully explore its potential applications.
将来の方向性
There are a number of potential future directions for research on BPAP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further studies are needed to explore the efficacy of BPAP in these conditions and to better understand its mechanism of action. Other potential areas of research include the development of new synthetic compounds based on the structure of BPAP, as well as the exploration of its potential applications in other fields such as agriculture and environmental science.
合成法
The synthesis of BPAP involves the reaction of 3-(pyrrolidin-1-yl)propanoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
科学的研究の応用
BPAP has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP can increase the release of dopamine in the brain, which may help to alleviate symptoms of these conditions.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
InChIキー |
NTFSZUGSWQDIKB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)


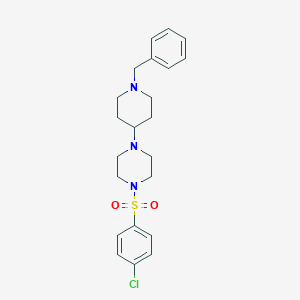
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
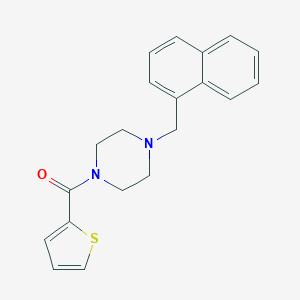
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
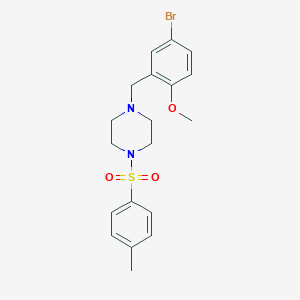
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
